3-benzamido-N-methyl-N-phenylbenzamide
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Overview
Description
3-Benzamido-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H20N2O2. It is a derivative of benzamide and is known for its insecticidal properties. This compound has been studied for its ability to bind to specific sites in insect gamma-aminobutyric acid (GABA) receptors, making it a potential candidate for pest control applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-methyl-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-methyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with benzamide to yield the final product. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Benzamido-N-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
3-Benzamido-N-methyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation and cleavage.
Biology: Studied for its interaction with GABA receptors in insects, making it a potential insecticide.
Medicine: Investigated for its potential therapeutic effects due to its ability to modulate GABA receptors.
Industry: Used in the development of new insecticidal formulations and as a chemical intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-benzamido-N-methyl-N-phenylbenzamide involves its binding to a novel allosteric site on insect GABA receptors. This binding inhibits the normal function of the receptor, leading to the disruption of neurotransmission in insects. The compound acts as a noncompetitive antagonist, blocking the receptor channel and preventing the flow of chloride ions, which is essential for normal nerve function .
Comparison with Similar Compounds
Similar Compounds
3-Benzamido-N-phenylbenzamide: Similar structure but lacks the N-methyl group.
N-Methyl-N-phenylbenzamide: Similar structure but lacks the benzamido group.
Benzamide: The simplest amide derivative of benzoic acid.
Uniqueness
3-Benzamido-N-methyl-N-phenylbenzamide is unique due to its specific binding affinity to a novel allosteric site on insect GABA receptors. This distinct binding site differentiates it from other insecticides that target the same receptor but bind to different sites. Its unique structure allows for potent insecticidal activity while minimizing resistance development in target insect populations .
Properties
Molecular Formula |
C21H18N2O2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-benzamido-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C21H18N2O2/c1-23(19-13-6-3-7-14-19)21(25)17-11-8-12-18(15-17)22-20(24)16-9-4-2-5-10-16/h2-15H,1H3,(H,22,24) |
InChI Key |
ZERZWAKDEIOYIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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